molecular formula C12H8ClFO3 B454882 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-83-8

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B454882
CAS No.: 438220-83-8
M. Wt: 254.64g/mol
InChI Key: KVTYPJATRARWFR-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H8ClFO3 It is a furan derivative, characterized by the presence of a furan ring substituted with a chlorofluorophenoxy methyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 3-chloro-4-fluorophenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorofluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid.

    Reduction: 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde
  • 5-[(3-Chlorophenoxy)methyl]furan-2-carbaldehyde
  • 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde

Uniqueness

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group, which can influence its reactivity and biological activity. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO3/c13-11-5-8(3-4-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTYPJATRARWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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